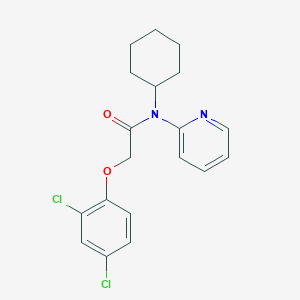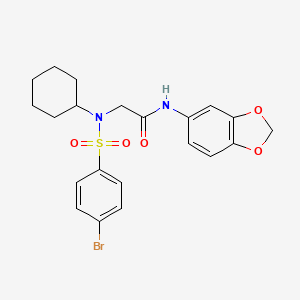![molecular formula C19H12ClN5O B3470573 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B3470573.png)
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
Vue d'ensemble
Description
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzoxazole moiety, a chlorophenyl group, and a pyrimidine ring
Méthodes De Préparation
The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzoxazole with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to yield the desired pyrimidine derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the final product .
Analyse Des Réactions Chimiques
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound’s antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell wall components, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE: This compound has a methoxy group instead of a chloro group, which can lead to differences in its chemical reactivity and biological activity.
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-NITROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
The unique combination of the benzoxazole, chlorophenyl, and pyrimidine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O/c1-11-14(10-21)17(12-6-8-13(20)9-7-12)24-18(22-11)25-19-23-15-4-2-3-5-16(15)26-19/h2-9H,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGMLGBTATPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470503.png)
![N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B3470507.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3470511.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3470520.png)
![2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3470521.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470523.png)

![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3470547.png)
![3-[({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3470564.png)
![N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide](/img/structure/B3470566.png)
![N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B3470578.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B3470585.png)
